4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine
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Overview
Description
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring in its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the imidazole ring imparts unique chemical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a pyridine precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction of Nitro Group: Formation of 4-(2-(2-Methyl-4-amino-1H-imidazol-1-YL)ethyl)pyridine.
Substitution Reactions: Formation of various substituted imidazole derivatives depending on the substituents used.
Scientific Research Applications
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the imidazole and pyridine rings make this compound useful in the development of organic semiconductors and other functional materials.
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
4-(2-(2-Methyl-1H-imidazol-1-YL)ethyl)pyridine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-(2-(2-Nitro-1H-imidazol-1-YL)ethyl)pyridine: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine is unique due to the presence of both the nitro and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[2-(2-methyl-4-nitroimidazol-1-yl)ethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-9-13-11(15(16)17)8-14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSOWYSXQBZYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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